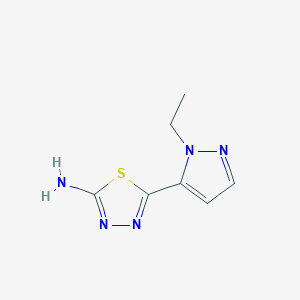
(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride is a synthetic organic compound that features a pyrrolidine ring substituted with an azidomethyl group and a trifluoromethyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Azidomethyl Substitution: The azidomethyl group can be introduced through a nucleophilic substitution reaction using sodium azide.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azidomethyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium azide, alkyl halides.
Major Products Formed
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted pyrrolidines.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Organic Reactions: Employed in various organic reactions due to its functional groups.
Biology
Bioconjugation: The azide group can be used in click chemistry for bioconjugation applications.
Labeling and Detection: Utilized in labeling biomolecules for detection and imaging studies.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique functional groups.
Diagnostic Agents: May be used in the synthesis of diagnostic agents for medical imaging.
Industry
Material Science: Employed in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the production of various chemicals.
Mecanismo De Acción
The mechanism of action of (3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride involves its interaction with molecular targets through its functional groups. The azide group can participate in click chemistry reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4S)-3-(Azidomethyl)-4-methylpyrrolidine: Similar structure but lacks the trifluoromethyl group.
(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)proline: Similar structure but with a proline ring.
Uniqueness
(3S,4S)-3-(Azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride is unique due to the presence of both the azidomethyl and trifluoromethyl groups on the pyrrolidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
(3S,4S)-3-(azidomethyl)-4-(trifluoromethyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3N4.ClH/c7-6(8,9)5-3-11-1-4(5)2-12-13-10;/h4-5,11H,1-3H2;1H/t4-,5+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMUXEKATODZIM-UYXJWNHNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(F)(F)F)CN=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)C(F)(F)F)CN=[N+]=[N-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF3N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-(3-Chlorophenyl)-N-[(3-methyl-2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]ethenesulfonamide](/img/structure/B2401580.png)



![5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2401586.png)
![N-cyclohexyl-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2401587.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2401590.png)

![1-benzyl-3-(tert-butyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2401593.png)

